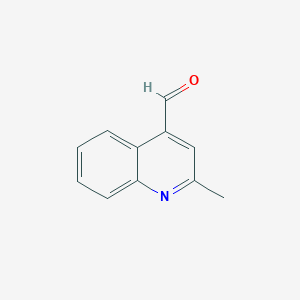![molecular formula C9H10Cl2N2 B1601708 2,4-Dichloro-6,7,8,9-tetrahydro-5H-cyclohepta[d]pyrimidine CAS No. 76780-96-6](/img/structure/B1601708.png)
2,4-Dichloro-6,7,8,9-tetrahydro-5H-cyclohepta[d]pyrimidine
Vue d'ensemble
Description
2,4-Dichloro-6,7,8,9-tetrahydro-5H-cyclohepta[d]pyrimidine: is a heterocyclic organic compound characterized by its structure containing two chlorine atoms and a fused pyrimidine ring system
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dichloro-6,7,8,9-tetrahydro-5H-cyclohepta[d]pyrimidine typically involves multi-step organic reactions starting from simpler precursors. One common synthetic route includes the cyclization of appropriate dihalo-alkanes or dihalo-alkenes under specific conditions, such as the use of strong bases or transition metal catalysts.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis methods while ensuring purity and yield optimization. Techniques such as continuous flow chemistry and automated synthesis platforms are often employed to enhance efficiency and reduce production costs.
Analyse Des Réactions Chimiques
Types of Reactions
2,4-Dichloro-6,7,8,9-tetrahydro-5H-cyclohepta[d]pyrimidine: can undergo various chemical reactions, including:
Oxidation: : Converting the compound to its corresponding oxides or derivatives.
Reduction: : Reducing the chlorine atoms to hydrogen atoms.
Substitution: : Replacing chlorine atoms with other functional groups.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: : Reducing agents like lithium aluminum hydride (LiAlH₄) are often used.
Substitution: : Various nucleophiles and electrophiles can be employed depending on the desired substitution.
Major Products Formed
Oxidation: : Oxidized derivatives such as carboxylic acids or ketones.
Reduction: : Reduced forms with fewer or no chlorine atoms.
Substitution: : Substituted derivatives with different functional groups.
Applications De Recherche Scientifique
2,4-Dichloro-6,7,8,9-tetrahydro-5H-cyclohepta[d]pyrimidine: has several applications in scientific research:
Chemistry: : Used as a building block in the synthesis of more complex molecules.
Biology: : Studied for its potential biological activity and interactions with biomolecules.
Medicine: : Investigated for its therapeutic potential in drug discovery and development.
Industry: : Employed in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism by which 2,4-Dichloro-6,7,8,9-tetrahydro-5H-cyclohepta[d]pyrimidine exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to biological responses or chemical transformations.
Comparaison Avec Des Composés Similaires
2,4-Dichloro-6,7,8,9-tetrahydro-5H-cyclohepta[d]pyrimidine: is unique due to its specific structural features and reactivity. Similar compounds include:
2,4-Dichloro-5H-pyrimidine
6,7,8,9-Tetrahydro-5H-cyclohepta[d]pyrimidine
2,4-Dichloro-6,7,8,9-tetrahydro-5H-pyrimidine
These compounds share similarities in their core structures but differ in their substituents and functional groups, leading to variations in their chemical properties and applications.
Propriétés
IUPAC Name |
2,4-dichloro-6,7,8,9-tetrahydro-5H-cyclohepta[d]pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10Cl2N2/c10-8-6-4-2-1-3-5-7(6)12-9(11)13-8/h1-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJMGVBPDXSHYBU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(CC1)N=C(N=C2Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30504066 | |
| Record name | 2,4-Dichloro-6,7,8,9-tetrahydro-5H-cyclohepta[d]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30504066 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
76780-96-6 | |
| Record name | 2,4-Dichloro-6,7,8,9-tetrahydro-5H-cyclohepta[d]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30504066 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-Chloro-1-methyl-1H-imidazo[4,5-c]pyridine](/img/structure/B1601627.png)
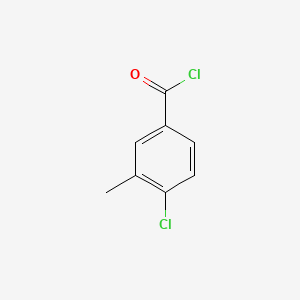

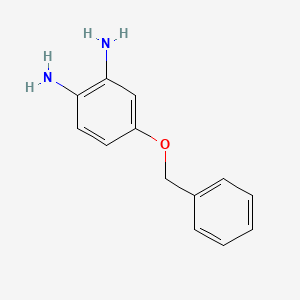

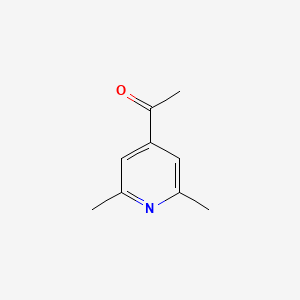
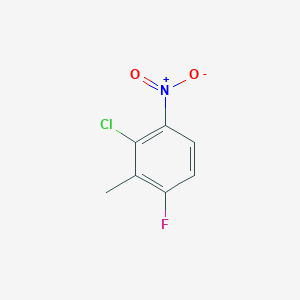
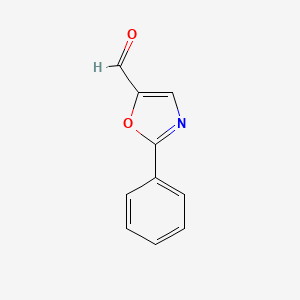

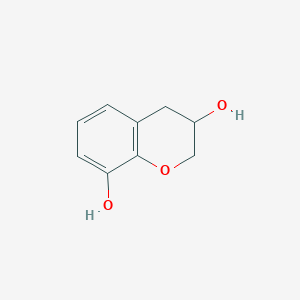
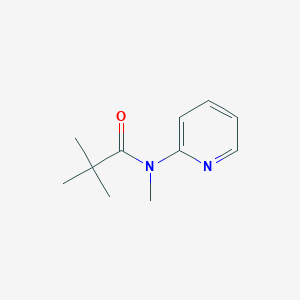
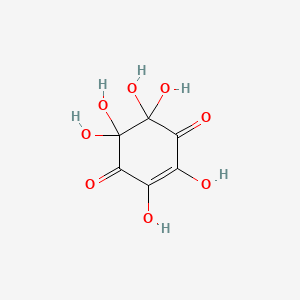
![2-Methyl-2,7-diazaspiro[4.4]nonane dihydrochloride](/img/structure/B1601645.png)
